4-Amino-5-nitrophthalonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

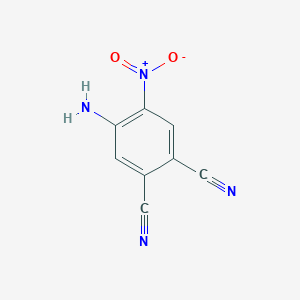

4-Amino-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H4N4O2 and a molecular weight of 188.14 g/mol. This compound is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with two cyano groups. It is a crystalline powder that is sparingly soluble in water .

准备方法

The synthesis of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile typically involves nitration and amination reactions. One common method involves the nitration of 1,2-dicyanobenzene to introduce the nitro group, followed by the reduction of the nitro group to an amino group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

4-Amino-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like nitric acid.

Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include hydrogen gas, nitric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Synthesis of Pharmaceutical Compounds

4-Amino-5-nitrophthalonitrile is primarily utilized in the synthesis of biologically active compounds. It serves as a precursor for various pharmaceuticals, including:

- Phthalocyanine Derivatives : These compounds are synthesized using this compound as a building block. Phthalocyanines exhibit unique photophysical properties that make them suitable for use in dyes, pigments, and photodynamic therapy agents .

Case Study: Photodynamic Therapy

Phthalocyanines derived from this compound have been studied for their application in photodynamic therapy (PDT). For instance, metal phthalocyanine complexes have shown promising results in targeting cancer cells through light activation, enhancing therapeutic efficacy .

Polymer Chemistry

The compound is also significant in polymer chemistry, particularly in the development of high-performance thermosetting resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: PEKK-PN Resins

Research has demonstrated that incorporating this compound into polyetherketoneketone (PEKK) resins results in materials with excellent thermal resistance and mechanical strength, making them ideal for aerospace and automotive applications .

| Property | PEKK-PN Resin with this compound | Conventional Resins |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Application Areas | Aerospace, Automotive | General Use |

Synthesis of Dyes and Pigments

The compound is utilized in the synthesis of novel fully conjugated phenanthroline-appended phthalocyanines, which are employed in the industrial manufacture of blue and green pigments . These pigments are valued for their vibrant colors and stability.

Biochemical Research

In biochemical applications, this compound is used as a biochemical reagent in proteomics research. Its ability to form complexes with metal ions makes it useful for studying enzyme activities and interactions .

作用机制

The mechanism of action of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular metabolism .

相似化合物的比较

4-Amino-5-nitrobenzene-1,2-dicarbonitrile can be compared with similar compounds such as:

4-Nitrophthalonitrile: Similar in structure but lacks the amino group.

5-Nitrobenzene-1,2-dicarbonitrile: Similar but with different substitution patterns.

生物活性

4-Amino-5-nitrophthalonitrile is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

- Molecular Formula : C8H4N4O2

- Molecular Weight : 188.14296 g/mol

- CAS Number : 79319-38-3

This compound is characterized by the presence of both amino and nitro functional groups, which are pivotal in its biological activity.

Antimicrobial Activity

Nitro compounds, including this compound, exhibit notable antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage DNA and lead to cell death. This is particularly relevant for compounds like metronidazole, which share structural similarities with this compound .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| Metronidazole | Antibacterial | Reduction to toxic intermediates affecting DNA |

| Chloramphenicol | Broad-spectrum | Inhibition of protein synthesis |

| This compound | Potential antimicrobial | Similar mechanism as above |

Anticancer Activity

Recent studies indicate that this compound may have anticancer properties. Compounds with nitro groups have been shown to interact with G-quadruplex DNA structures, leading to downregulation of oncogenes like c-Myc. This interaction can induce cell cycle arrest and apoptosis in cancer cells .

Case Study: Effects on HeLa Cells

In vitro studies demonstrated that treatment with derivatives of nitro compounds resulted in significant antiproliferative effects against HeLa cells. For instance, a related compound showed an IC50 value of approximately 5 μM, indicating potent activity against cancer cell proliferation .

The biological activity of this compound is influenced by several factors:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive species that bind to cellular macromolecules.

- Intercalation with DNA : Nitro derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Generation of Reactive Oxygen Species (ROS) : These compounds can induce oxidative stress, further contributing to their anticancer effects .

Applications in Research

This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its exploration in medicinal chemistry continues to reveal promising applications due to its diverse biological activities.

属性

IUPAC Name |

4-amino-5-nitrobenzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTXCLAXNPIBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。